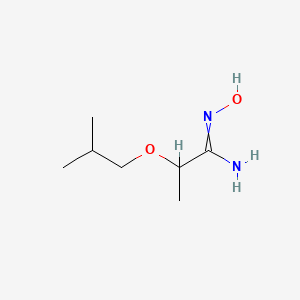
2-Iodo-4-nitrophenylacetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-4-nitrophenylacetonitrile is an organic compound with the molecular formula C8H5IN2O2 It is characterized by the presence of an iodine atom and a nitro group attached to a phenyl ring, along with an acetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 2-Iodo-4-nitrophenylacetonitrile typically involves the nitration of phenylacetonitrile followed by iodination. One common method involves the reaction of phenylacetonitrile with nitric acid and sulfuric acid to introduce the nitro group. The resulting 4-nitrophenylacetonitrile is then subjected to iodination using iodine and a suitable oxidizing agent such as potassium iodide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts such as cuprous chloride and cuprous bromide can be employed to improve the efficiency of the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-Iodo-4-nitrophenylacetonitrile undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The acetonitrile group can be oxidized to a carboxylic acid under strong oxidizing conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Reduction: Catalysts like palladium on carbon (Pd/C) are commonly used for the reduction of the nitro group.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.
Major Products Formed
Substitution: Products such as 2-azido-4-nitrophenylacetonitrile or 2-cyano-4-nitrophenylacetonitrile.
Reduction: 2-Iodo-4-aminophenylacetonitrile.
Oxidation: 2-Iodo-4-nitrobenzoic acid.
Applications De Recherche Scientifique
2-Iodo-4-nitrophenylacetonitrile has several applications in scientific research:
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form covalent bonds with biological molecules.
Industry: Used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Iodo-4-nitrophenylacetonitrile involves its interaction with molecular targets through covalent bonding. The nitro group can participate in electron transfer reactions, while the iodine atom can facilitate the formation of reactive intermediates. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Nitrophenylacetonitrile: Similar structure but lacks the iodine atom.
2-Iodo-4-aminophenylacetonitrile: Similar structure but with an amino group instead of a nitro group.
Uniqueness
2-Iodo-4-nitrophenylacetonitrile is unique due to the presence of both iodine and nitro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for unique chemical transformations and interactions that are not possible with similar compounds .
Propriétés
Formule moléculaire |
C8H5IN2O2 |
|---|---|
Poids moléculaire |
288.04 g/mol |
Nom IUPAC |
2-(2-iodo-4-nitrophenyl)acetonitrile |
InChI |
InChI=1S/C8H5IN2O2/c9-8-5-7(11(12)13)2-1-6(8)3-4-10/h1-2,5H,3H2 |
Clé InChI |
FTDSHKDVHIGCBF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1[N+](=O)[O-])I)CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




carbohydrazide](/img/structure/B11723623.png)





![(E)-N-{1-[3-(Difluoromethoxy)phenyl]ethylidene}hydroxylamine](/img/structure/B11723652.png)

![N-{1-[(Z)-N'-Hydroxycarbamimidoyl]cyclohexyl}acetamide](/img/structure/B11723663.png)


![methyl 3-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-enoate](/img/structure/B11723692.png)
